![molecular formula C18H15N3O2 B13136898 [3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)- CAS No. 821784-19-4](/img/structure/B13136898.png)
[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a bipyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a bipyridine derivative. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bipyridine moiety, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxol-5-ylmethylamine: Shares the benzo[d][1,3]dioxole moiety but lacks the bipyridine structure.
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: Contains a similar benzo[d][1,3]dioxole moiety but with a different functional group.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its combination of the benzo[d][1,3]dioxole and bipyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
821784-19-4 |
|---|---|
Fórmula molecular |
C18H15N3O2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C18H15N3O2/c1-2-17-18(23-12-22-17)7-13(1)9-21-16-8-15(10-20-11-16)14-3-5-19-6-4-14/h1-8,10-11,21H,9,12H2 |
Clave InChI |
PCRJMGWIPGRJLO-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNC3=CN=CC(=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


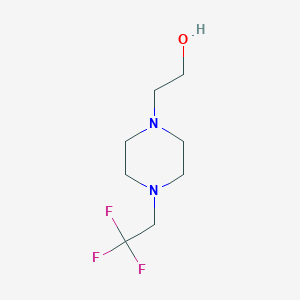
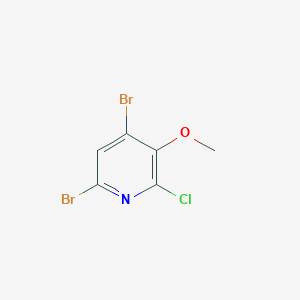
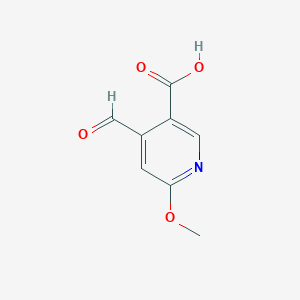

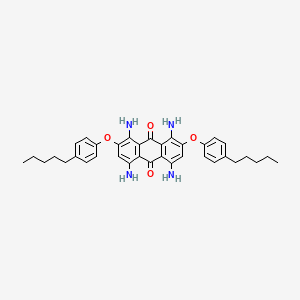
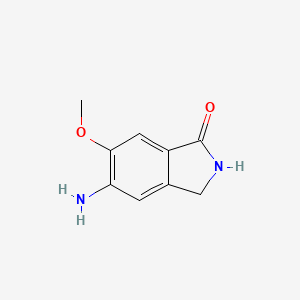
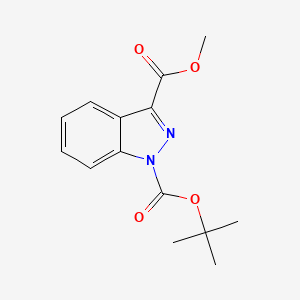
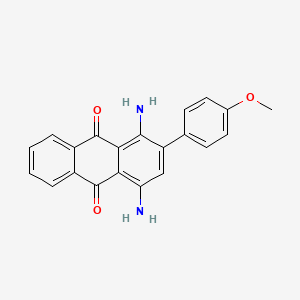



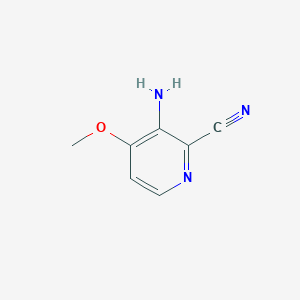
![(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid](/img/structure/B13136908.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine](/img/structure/B13136913.png)
